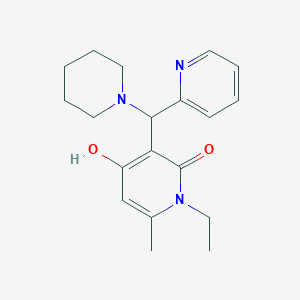
1-ethyl-4-hydroxy-6-methyl-3-(piperidin-1-yl(pyridin-2-yl)methyl)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-ethyl-4-hydroxy-6-methyl-3-(piperidin-1-yl(pyridin-2-yl)methyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C19H25N3O2 and its molecular weight is 327.428. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-ethyl-4-hydroxy-6-methyl-3-(piperidin-1-yl(pyridin-2-yl)methyl)pyridin-2(1H)-one , with the CAS number 939242-57-6 , is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
The molecular formula of the compound is C19H25N3O2, with a molecular weight of 327.4 g/mol . The structure features multiple functional groups that contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H25N3O2 |
| Molecular Weight | 327.4 g/mol |
| CAS Number | 939242-57-6 |
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties, particularly against Mycobacterium tuberculosis . A notable study reported a minimal inhibitory concentration (MIC) of 6.3 µM for one of its analogs, suggesting that structural modifications can enhance efficacy against resistant strains of bacteria .
Cytotoxicity and Anticancer Potential
In vitro assays have demonstrated the compound's cytotoxic effects on various cancer cell lines. For instance, compounds with similar structures showed IC50 values indicating low cytotoxicity (IC20 > 40 µM) against HepG2 cells, while some derivatives displayed promising anticancer activity with IC50 values as low as 0.48 µM against MCF-7 cells .
The proposed mechanism involves the inhibition of key enzymes and pathways associated with cell proliferation and survival. The compound appears to induce apoptosis in cancer cells by activating caspase pathways, leading to cell cycle arrest at the G1 phase .
Structure-Activity Relationship (SAR)
The biological activity of This compound is highly dependent on its structural components. Modifications at specific positions on the piperidine and pyridine rings can significantly alter potency:
| Analog | MIC (µM) | Observations |
|---|---|---|
| 4PP-1 | 6.3 | Initial hit |
| 4PP-2 | 2.0 | Improved activity with para substitution |
| 4PP-31 | 2.7 | Active with a 1-naphthyl group |
| 4PP-30 | Inactive | Substitution led to loss of activity |
These findings underscore the importance of exploring various analogs to optimize therapeutic efficacy.
Study on Tuberculosis Inhibition
A study focused on synthesizing and evaluating novel chemical entities for their ability to inhibit Mycobacterium tuberculosis highlighted the effectiveness of derivatives similar to our compound. The research emphasized the role of hydrophobic interactions and hydrogen bonding in enhancing antimicrobial activity, leading to the identification of several promising candidates for further development .
Anticancer Activity Assessment
Another investigation assessed the anticancer potential of a series of piperidine derivatives, including our compound. The results indicated that certain modifications could increase selectivity towards cancerous cells while minimizing toxicity to normal cells, thus highlighting the therapeutic promise of this chemical class .
Eigenschaften
IUPAC Name |
1-ethyl-4-hydroxy-6-methyl-3-[piperidin-1-yl(pyridin-2-yl)methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-3-22-14(2)13-16(23)17(19(22)24)18(15-9-5-6-10-20-15)21-11-7-4-8-12-21/h5-6,9-10,13,18,23H,3-4,7-8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTBALCZRQUEAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CC=CC=N2)N3CCCCC3)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














